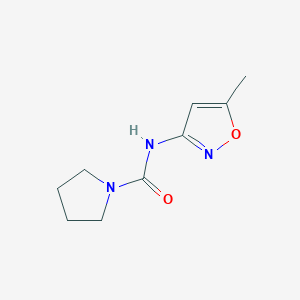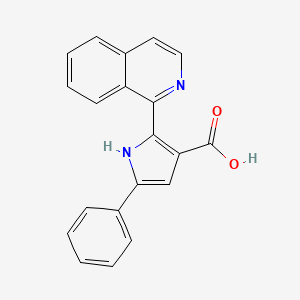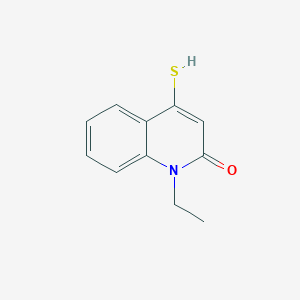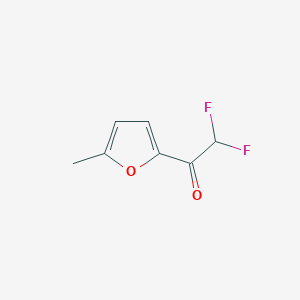![molecular formula C10H9F2NO B12870072 2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with difluoromethyl and ethyl substituents. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method is the condensation of 2-aminophenol with 4-ethylbenzaldehyde, followed by cyclization in the presence of an acid catalyst. The difluoromethyl group can be introduced via difluoromethylation reactions using reagents like difluoromethyl iodide or difluoromethyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as metal-based or organocatalysts can be employed to facilitate the cyclization and difluoromethylation steps. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)-4-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances binding affinity and metabolic stability, allowing the compound to effectively modulate biological pathways. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key enzymes or receptors involved in disease processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound without the difluoromethyl and ethyl substituents.
2-(Trifluoromethyl)benzoxazole: Similar structure with a trifluoromethyl group instead of difluoromethyl.
4-Ethylbenzoxazole: Lacks the difluoromethyl group but retains the ethyl substituent.
Uniqueness
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole is unique due to the presence of both difluoromethyl and ethyl groups, which enhance its lipophilicity and metabolic stability. This combination makes it a valuable scaffold in drug discovery, offering improved pharmacokinetic properties compared to similar compounds .
Propriétés
Formule moléculaire |
C10H9F2NO |
|---|---|
Poids moléculaire |
197.18 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO/c1-2-6-4-3-5-7-8(6)13-10(14-7)9(11)12/h3-5,9H,2H2,1H3 |
Clé InChI |
DLWSKSIOZUEWHG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=CC=C1)OC(=N2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



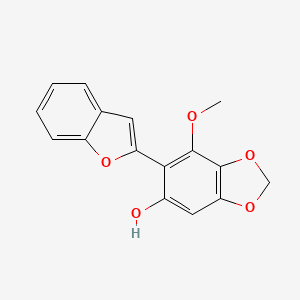
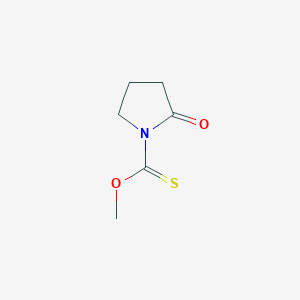
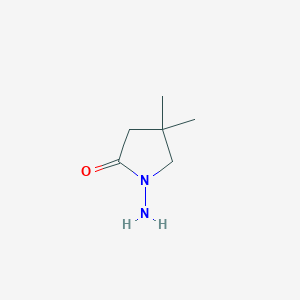
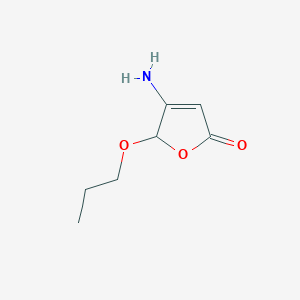
![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)
